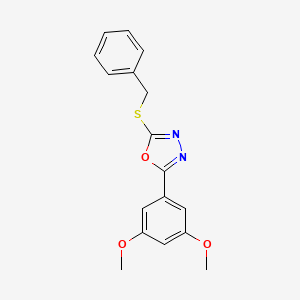
2-(benzylthio)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(benzylthio)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,3,4-Oxadiazole derivatives, including those with dimethoxyphenyl substituents, have shown promising results in anticancer research. A study highlights the synthesis of new 1,3,4-oxadiazole derivatives with dimethoxyphenyl substituents that exhibit significant anticancer activity against various human cancer cell lines, particularly breast cancer cells (Polkam et al., 2021).
Luminescent Properties
Oxadiazoles with dimethoxyphenyl substituents have been synthesized and studied for their spectral luminescent properties. These compounds exhibit high quantum yield luminescence in both polar and nonpolar solvents, demonstrating potential applications in materials science and optoelectronics (Mikhailov et al., 2018).
Antimicrobial Activity
The antimicrobial potential of 2,5-dimethoxyphenyl-1,3,4-oxadiazoles has been explored. A study involving the synthesis of new oxadiazole derivatives with dimethoxyphenyl components showed significant in vitro antimicrobial activity, comparable to commercial antibiotics. This suggests potential applications in developing new antimicrobial agents (Mohana, 2013).
Anticonvulsant Effects
Research on 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, which are structurally related, revealed notable anticonvulsant activities. These findings indicate the potential of such compounds in the development of new anticonvulsant drugs (Zarghi et al., 2005).
Anti-Proliferative Activities
The anti-proliferative potential of 1,3,4-oxadiazole N-Mannich bases has been investigated. These compounds, including those with dimethoxyphenyl substituents, have shown promising activity against various cancer cell lines, suggesting their relevance in cancer research and therapy (Al-Wahaibi et al., 2021).
Antimalarial Properties
The antimalarial properties of 1,3,4-oxadiazole derivatives, including those with dimethoxyphenyl substituents, have been explored. This research contributes to the development of new antimalarial drugs, addressing a critical global health issue (Hutt et al., 1970).
Antioxidant Potential
The antioxidant properties of 2,5-disubstituted 1,3,4-oxadiazoles, including dimethoxyphenyl variants, have been evaluated, revealing significant in vitro antioxidant potential. This highlights the potential use of these compounds in oxidative stress-related conditions (Ranganatha & Khanum, 2014).
Pyrolytic Transformations
The study of the pyrolysis of mercaptooxadiazole derivatives, such as 5-phenyl-2-benzylthio-1,3,4-oxadiazole, has provided insights into the thermal behavior and decomposition products of these compounds, which is essential for understanding their stability and potential applications in various fields (Atalla et al., 1994).
Anticancer and Antimycobacterial Agents
The synthesis and evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives as anticancer and antimycobacterial agents indicate their potential in addressing critical diseases. These findings highlight the versatility of oxadiazole derivatives in therapeutic applications (Polkam et al., 2017).
Xanthine Oxidase Inhibitory Activity
The synthesis of oxadiazoles with benzylthio substitutions, such as 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, and their evaluation for xanthine oxidase inhibitory activity demonstrate potential applications in conditions like gout or hyperuricemia (Qi et al., 2015).
Antimicrobial Schiff Bases
The synthesis of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial activity showcase the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2013).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-8-13(9-15(10-14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHWKPGZKWULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



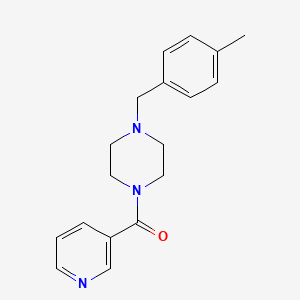

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
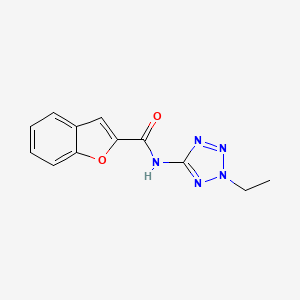
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
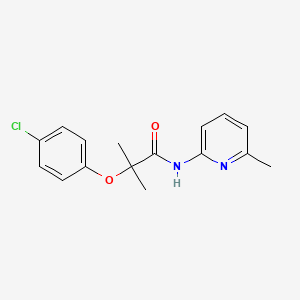
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
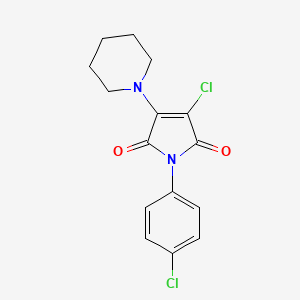
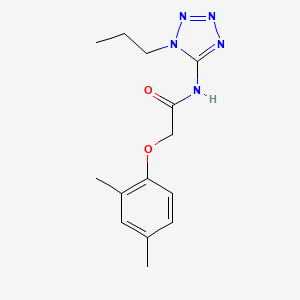

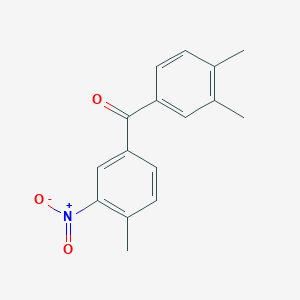
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)